molecular formula C19H10Br4O5S B1667898 Bromophenol blue CAS No. 115-39-9

Bromophenol blue

Cat. No. B1667898
Key on ui cas rn: 115-39-9
M. Wt: 670.0 g/mol
InChI Key: UDSAIICHUKSCKT-UHFFFAOYSA-N
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Patent
US08209132B2

Procedure details

Protein samples were prepared for SDS-PAGE by diluting 1:1 with 2× denaturing buffer (40 μg/ml SDS, 20% glycerol, 30 μg/ml DTT and 10 μg/ml bromophenol blue in 125 mM Tris, pH 6.8) and boiling for 2 min. Pre-cast Nu-PAGE 10% Bis-Tris protein gels were obtained from Invitrogen (Carlsbad, Calif.). Each lane was loaded with a maximum of 10 μl of sample, and run for 50 min at 200V. After electrophoresis was complete, the gel was stained with Invitrogen SafeStain (1 hour in staining solution, then washed overnight with water).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
CCCCCCCCCC[CH2:11][CH2:12][O:13]S([O-])(=O)=O.[Na+].[OH:19][CH2:20][CH:21](CO)O.C(S)[C@@H](O)[C@H](O)CS.C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.[CH2:62]([OH:69])[C:63]([NH2:68])([CH2:66][OH:67])[CH2:64][OH:65]>>[CH2:21]([N:68]([C:63]([CH2:66][OH:67])([CH2:64][OH:65])[CH2:62][OH:69])[CH2:11][CH2:12][OH:13])[CH2:20][OH:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(CO)N(CCO)C(CO)(CO)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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